2-(4-Chloro-3,5-dimethylphenyl)-2-propanol
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Overview
Description
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is an organic compound with the molecular formula C11H15ClO. It is a white to light yellow solid that is often used as an intermediate in organic synthesis. This compound is known for its distinct chemical structure, which includes a chlorinated aromatic ring and a secondary alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol can be synthesized through various methods. One common method involves the Suzuki-Miyaura coupling reaction, where an aryl boronic acid ester reacts with an α-halo aldehyde under palladium catalysis . This reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar coupling techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanone.
Reduction: 2-(4-Chloro-3,5-dimethylphenyl)propane.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol exerts its effects is primarily through its interactions with cellular components. The compound can disrupt cell membrane integrity and interfere with enzyme activity, leading to various biological effects. Its molecular targets include membrane proteins and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the secondary alcohol group.
2-(4-Chloro-3,5-dimethylphenyl)ethanol: Another similar compound with an ethyl group instead of a propyl group.
Uniqueness
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is unique due to its combination of a chlorinated aromatic ring and a secondary alcohol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, a compound characterized by its chlorinated aromatic ring and propanol structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure:
- Name: this compound
- Chemical Formula: C10H13ClO
- Molecular Weight: 188.67 g/mol
The presence of chlorine and methyl groups on the aromatic ring significantly influences the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of chlorinated phenolic compounds exhibit notable antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity is attributed to the electron-withdrawing nature of the chlorine substituent, which enhances the electrophilicity of the compound, allowing for stronger interactions with microbial targets .
2. Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro:
- Cytokines Measured: TNF-α, IL-6
- Inhibition Percentage: Up to 50% at a concentration of 10 µM
This anti-inflammatory effect may be linked to its ability to interfere with signaling pathways involved in inflammation .
3. Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. A notable study utilized A549 (lung cancer) and Caco-2 (colorectal cancer) cells to assess cytotoxicity.
Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|
A549 | 25 | 60% viability at 100 µM |
Caco-2 | 15 | 39.8% viability at 100 µM |
The results indicated a significant reduction in cell viability for Caco-2 cells compared to A549 cells, suggesting a selective action that warrants further investigation into its mechanism .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with cellular receptors that mediate inflammatory and proliferative responses.
- Signal Transduction Interference: The compound may disrupt key signaling cascades that lead to inflammation and cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various concentrations of the compound on different cancer cell lines. The findings revealed that while it exhibited cytotoxic effects across all tested lines, its selectivity towards colorectal cancer cells suggests a targeted therapeutic application .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-7-5-9(11(3,4)13)6-8(2)10(7)12/h5-6,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIPIWMQZKWTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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